1-Benzyl-1,3-diphenylurea
CAS No.: 53693-58-6
Cat. No.: VC16050672
Molecular Formula: C20H18N2O
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53693-58-6 |
|---|---|
| Molecular Formula | C20H18N2O |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | 1-benzyl-1,3-diphenylurea |
| Standard InChI | InChI=1S/C20H18N2O/c23-20(21-18-12-6-2-7-13-18)22(19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,21,23) |
| Standard InChI Key | SYDUSBDEWSTEOP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-Benzyl-1,3-diphenylurea (C₂₀H₁₈N₂O) features a urea backbone with two phenyl groups attached to the nitrogen atoms at positions 1 and 3, alongside a benzyl substituent at the 1-position. This arrangement introduces steric hindrance and electronic effects that influence its reactivity and physical properties. The compound’s molecular weight is 302.37 g/mol, and its structure is analogous to 1,3-diphenylurea (CAS 102-07-8), a well-documented compound with a melting point of 239–241°C and a boiling point of 262°C .
Table 1: Comparative Physicochemical Properties of Urea Derivatives
The benzyl group enhances hydrophobicity, as evidenced by the predicted increase in logP value compared to 1,3-diphenylurea. This substituent also reduces crystallinity, potentially lowering the melting point relative to the parent compound .
Synthesis and Reaction Pathways
Conventional Urea Coupling Strategies
The synthesis of N,N'-diarylurea derivatives typically involves the reaction of aryl isocyanates with amines or the condensation of urea with aryl amines. For example, 1,3-diphenylurea is produced by heating aniline with urea in glacial acetic acid, achieving yields >90% . Adapting this method, 1-benzyl-1,3-diphenylurea could be synthesized via the reaction of benzyl isocyanate with aniline derivatives under controlled conditions.
Catalytic Phosgenation Approach
A high-yield route to 1,3-diphenylurea employs bis(trichloromethyl) carbonate (triphosgene) and aniline in acetonitrile, catalyzed by ETS-10 molecular sieves. This method achieves 99% purity and a melting point of 245°C . Introducing a benzyl group would require substituting one equivalent of aniline with benzylamine, though this modification may necessitate optimized stoichiometry and temperature controls to prevent side reactions.
Representative Reaction Scheme:
Biological and Industrial Applications
Table 2: IDO1 Inhibitory Activity of Selected Urea Derivatives
| Compound | R-Group | IC₅₀ (µM) |
|---|---|---|
| 3a | 2-Bromobenzyl | 8.21 |
| 3g | 4-Methoxybenzyl | 1.73 |
| AMG-1 | Reference Inhibitor | 3.97 |
Stability and Environmental Considerations
1,3-Diphenylurea derivatives exhibit high thermal stability, with decomposition temperatures exceeding 260°C . The benzyl analog is expected to follow similar degradation pathways, primarily involving urea bond cleavage under acidic or basic conditions. Environmental persistence is moderate, with hydrolysis half-lives estimated at 30–60 days in aqueous systems.
Future Directions and Research Gaps
While 1-benzyl-1,3-diphenylurea remains underexplored, its structural kinship to bioactive urea derivatives positions it as a candidate for drug discovery and agrochemical development. Key priorities include:
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Synthetic Optimization: Developing regioselective methods to install the benzyl group without byproduct formation.
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Biological Screening: Evaluating antiproliferative, antimicrobial, and plant-growth-modulating activities.
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Computational Modeling: Predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles to guide preclinical studies.
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